Optimized Lipophilicity (LogP) for Blood-Brain Barrier Permeability Compared to Unsubstituted Benzamide
N-(3-Ethoxyphenyl)-3-fluorobenzamide exhibits a calculated LogP of 3.86, which falls within the optimal range (2-4) for central nervous system (CNS) penetration via passive diffusion [1]. In contrast, the unsubstituted analog N-(3-ethoxyphenyl)benzamide has a significantly lower LogP of approximately 2.5, placing it outside this ideal window and reducing its predicted CNS availability . The meta-fluoro substituent increases lipophilicity by ~1.36 log units without drastically increasing molecular weight or PSA, a balanced modification that enhances passive membrane permeability while maintaining solubility.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86 |
| Comparator Or Baseline | N-(3-ethoxyphenyl)benzamide (unsubstituted): LogP ≈ 2.5 |
| Quantified Difference | ΔLogP ≈ +1.36 |
| Conditions | Computational prediction (ChemAxon/ALOGPS) |
Why This Matters
For research targeting CNS receptors like TAAR1, this LogP value positions the compound within the established sweet spot for passive blood-brain barrier penetration, whereas the unsubstituted analog would likely exhibit poor brain exposure.
- [1] ChemSrc. Benzamide, N-(3-ethoxyphenyl)-3-fluoro- (9CI). Calculated properties. CAS 709009-53-0. Updated January 2024. View Source
